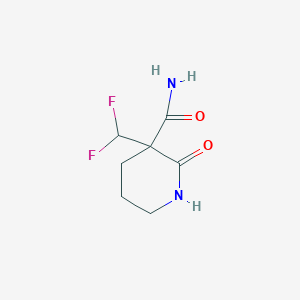

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Description

Properties

IUPAC Name |

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSVZPNDIXPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(C(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560980 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126309-11-3 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can profoundly improve the pharmacological profile of drug candidates. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group is of particular interest. It can act as a bioisosteric replacement for hydroxyl, thiol, or amide functionalities, and its polarized C-H bond can participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets.

This guide provides a comprehensive overview of a proposed synthetic pathway to this compound, a novel scaffold that combines the valuable difluoromethyl group with a lactam framework. The 2-oxopiperidine (δ-valerolactam) ring is a prevalent feature in many biologically active compounds. The creation of a quaternary stereocenter at the C3 position, decorated with both a difluoromethyl group and a carboxamide, presents a unique synthetic challenge and offers a versatile platform for the development of new chemical entities for drug discovery.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will detail a plausible multi-step synthesis, providing not only step-by-step protocols but also the underlying mechanistic rationale and expert insights into key experimental choices.

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target molecule, this compound (I), involves three key disconnections. The primary amide can be retrosynthetically disconnected to its corresponding ester (II). The crucial difluoromethyl group can be traced back to an electrophilic difluoromethylation of a β-keto ester precursor (III). Finally, the piperidone ring itself can be envisioned as being formed via a Dieckmann condensation of an acyclic diester.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-stage process, beginning with the construction of a key piperidone intermediate, followed by the critical difluoromethylation step, and concluding with the functional group transformation to the final carboxamide product.

Caption: Proposed three-stage synthetic workflow.

Stage 1: Synthesis of the Key Intermediate: Ethyl N-Boc-3-oxo-2-piperidinecarboxylate

The synthesis of the piperidone ring system is a critical first stage. A robust and scalable method for constructing substituted piperidones is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] This approach provides the necessary functionality at the C3 position for the subsequent difluoromethylation.

Experimental Protocol:

-

Preparation of the Acyclic Diester: A suitable acyclic diester, such as diethyl N-(tert-butoxycarbonyl)-N-(3-ethoxycarbonylpropyl)aminomalonate, is required. This can be synthesized from commercially available starting materials through standard alkylation procedures.

-

Dieckmann Condensation:

-

To a solution of the acyclic diester (1.0 eq) in anhydrous toluene, add sodium ethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl N-Boc-3-oxo-2-piperidinecarboxylate.[3]

-

Stage 2: C-Selective Electrophilic Difluoromethylation

This is the pivotal step in the synthesis, where the difluoromethyl group is installed at the C3 position. The presence of the β-keto ester functionality in our intermediate is crucial as it allows for deprotonation to form a soft carbon nucleophile, which can then be alkylated. We will employ an electrophilic difluoromethylating reagent for this transformation. Several such reagents are available, including S-(difluoromethyl)diarylsulfonium salts, which have shown excellent C-selectivity in the difluoromethylation of β-keto esters.[4][5]

Reaction Scheme:

Caption: Electrophilic difluoromethylation of the β-keto ester intermediate.

Experimental Protocol:

-

To a solution of Ethyl N-Boc-3-oxo-2-piperidinecarboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and an electrophilic difluoromethylating reagent such as an S-(difluoromethyl)diarylsulfonium salt (1.2 eq).[4]

-

Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by ¹⁹F NMR spectroscopy or LC-MS.

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the difluoromethylated product.

Mechanistic Insight and Causality:

The reaction proceeds via the deprotonation of the acidic α-proton at the C3 position of the β-keto ester by the base (potassium carbonate). This generates an enolate, which acts as the carbon nucleophile. The electrophilic difluoromethylating reagent then transfers a "CF₂H⁺" equivalent to the enolate. The C-alkylation is generally favored over O-alkylation for β-keto esters with sulfonium-based electrophilic reagents, leading to the desired product with high regioselectivity.[4][6] The choice of a non-protic polar solvent like acetonitrile facilitates the reaction by solvating the ionic intermediates.

| Parameter | Condition | Rationale |

| Difluoromethylating Agent | S-(difluoromethyl)diarylsulfonium salt | Provides high C-selectivity for β-keto esters.[4] |

| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the β-keto ester without promoting side reactions. |

| Solvent | Acetonitrile (CH₃CN) | Aprotic polar solvent that aids in dissolving reagents and stabilizing intermediates. |

| Temperature | Room Temperature | Mild conditions are often sufficient for this transformation, minimizing degradation. |

Stage 3: Conversion of the Ester to the Primary Carboxamide

The final step is the conversion of the ethyl ester to the primary carboxamide. This can be achieved through several methods, with aminolysis being a direct approach.[7][8]

Experimental Protocol (Aminolysis):

-

Dissolve the ethyl 3-(difluoromethyl)-2-oxopiperidine-3-carboxylate (1.0 eq) in a suitable solvent such as methanol.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a saturated solution of ammonia in methanol.

-

Seal the reaction vessel and allow it to stir at room temperature. The reaction may require an extended period, and progress should be monitored by TLC or LC-MS.

-

Upon completion, remove the solvent and excess ammonia under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Alternative Protocol (via Carboxylic Acid):

-

Saponification: Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Amide Coupling: Activate the resulting carboxylic acid with a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like diisopropylethylamine (DIPEA) and a source of ammonia (e.g., ammonium chloride).[9] This method is often milder and more efficient than direct aminolysis.

Conclusion

This technical guide outlines a feasible and logical synthetic route to the novel scaffold, this compound. The proposed pathway leverages established and reliable chemical transformations, including a Dieckmann condensation for the formation of the core lactam ring, a C-selective electrophilic difluoromethylation of a β-keto ester, and a final conversion of the ester to the target carboxamide. Each step is supported by literature precedents, and the rationale behind the choice of reagents and conditions has been provided to ensure a high degree of scientific integrity. This molecule represents a promising starting point for the development of new therapeutic agents, and the synthetic strategy detailed herein provides a solid foundation for its synthesis and future derivatization in medicinal chemistry programs.

References

-

Wang, Y., Wang, S., Qiu, P., Fang, L., Wang, K., Zhang, Y., Zhang, C., & Zhao, T. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry, 19(20), 4463-4467. [Link]

-

Wang, Y., et al. (2021). Asymmetric α-electrophilic difluoromethylation of β-keto esters by phase transfer catalysis. Organic & Biomolecular Chemistry. [Link]

-

Shibata, N., et al. (2014). S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes. Angewandte Chemie International Edition, 53(12), 3138-3142. [Link]

-

Wikipedia contributors. (2023). 1-Methyl-4-piperidone. In Wikipedia, The Free Encyclopedia. [Link]

-

Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 68(35), 7154-7164. [Link]

-

Li, W., et al. (2020). Organocatalytic Enantioselective α-Difluoromethylketone Thiolation of β-Keto Esters Using Phthalimide-SCF2COAr. Organic & Biomolecular Chemistry. [Link]

-

Hussain, F., & Rama Sastry, C. V. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Arzneimittel-Forschung, 39(11), 1391-1396. [Link]

-

Zhang, C., et al. (2018). Air- and Light-Stable S-(Difluoromethyl)sulfonium Salts: C-Selective Electrophilic Difluoromethylation of β-Ketoesters and Malonates. Organic Letters, 20(21), 6925-6929. [Link]

-

Defense Technical Information Center. (1988). Piperidine Synthesis. [Link]

-

Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]

-

Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2112-2115. [Link]

-

Pliego, J. R. (2015). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 13(36), 9445-9454. [Link]

-

ResearchGate. (n.d.). Hydro-trifluoromethylations with Umemoto reagent. [Link]

-

Reddit. (2020). can't we convert carboxyllic acid into amide by adding NH3,and then heating it? or we have to convert carboxylic acid into acyl chloride/ester and then add NH3?[Link]

-

ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

-

Lee, H., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 23(10), 2486. [Link]

-

Zhu, J., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(1), 4-7. [Link]

-

Li, W., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(42), 5434-5436. [Link]

-

Open Research@CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Chemistry LibreTexts. (2024). 21.6: Chemistry of Esters. [Link]

-

ResearchGate. (2024). Reaction of (difluoromethyl)diarylsulfonium salt 5 with 1 m. [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

-

YouTube. (2023). Reaction of Ethyl Acetate with Ammonia | Ammonolysis of Ester| Organic Chemistry |Class -12. [Link]

-

Dalal Institute. (n.d.). Ammonolysis of Esters. [Link]

-

ResearchGate. (n.d.). Compilation of amdiation through ester aminolysis. [Link]

-

PubMed. (2024). Fluorohalomethylsulfonium Salts as a Fluorohalocarbene Source. [Link]

-

ACS Publications. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. [Link]

-

Protheragen. (n.d.). Ethyl N-Boc-3-oxopiperidine-2-carboxylate. [Link]

-

NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]

-

PubMed. (2015). Synthesis of Diaryliodonium Salts Having Pentafluorosulfanylarenes and Their Application to Electrophilic Pentafluorosulfanylarylation of C-, O-, N-, and S-Nucleophiles. [Link]

Sources

- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Ethyl N-Boc-3-oxopiperidine-2-carboxylate - Protheragen [protheragen.ai]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Structural Elucidation of 2-Oxopiperidine Derivatives

Foreword: Deconstructing a Core Moiety in Modern Drug Discovery

The 2-oxopiperidine, or δ-valerolactam, ring system is more than a mere cyclic amide; it is a cornerstone in the architecture of a multitude of biologically active compounds, from natural products to cutting-edge pharmaceuticals. Its prevalence underscores a critical necessity for drug development professionals: the unambiguous determination of its three-dimensional structure. The precise arrangement of atoms within a 2-oxopiperidine derivative dictates its pharmacological profile, influencing everything from target binding and efficacy to metabolic stability and toxicity. This guide, born from extensive field experience, eschews a rigid, one-size-fits-all approach. Instead, it offers a dynamic, logic-driven workflow for the structural elucidation of this pivotal scaffold, empowering researchers to make informed experimental choices and interpret complex data with confidence. We will delve into the core analytical techniques, not as isolated procedures, but as interconnected tools in a comprehensive characterization strategy.

The Synergy of Spectroscopic and Spectrometric Techniques: A Holistic Approach

The robust structural elucidation of 2-oxopiperidine derivatives hinges on the convergent power of multiple analytical methodologies. No single technique provides a complete picture; rather, it is the thoughtful integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography that affords an unassailable structural assignment.

Our investigative workflow is predicated on a tiered approach, beginning with non-destructive techniques that provide foundational information and progressing to more definitive, and at times destructive, methods.

Caption: Common fragmentation pathways observed for 2-oxopiperidine derivatives in mass spectrometry.

A Self-Validating Protocol for Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method Selection:

-

Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for library matching and structural elucidation. The molecular ion may be weak or absent.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that typically produce a prominent protonated molecule ([M+H]⁺) or other adducts. This is ideal for confirming the molecular weight.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Utilize an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement of the molecular ion.

-

Use the accurate mass to calculate the elemental composition, which serves as a powerful constraint on the possible molecular formula.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to deduce the structure of the molecule. The fragmentation pattern can be compared to that of known compounds or interpreted based on established fragmentation mechanisms.

-

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For 2-oxopiperidine derivatives, it is particularly useful for confirming the presence of the lactam functionality.

Characteristic IR Absorptions for 2-Oxopiperidine Derivatives

The vibrational frequencies of the bonds within the 2-oxopiperidine ring give rise to a characteristic IR spectrum.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3200-3400 | Medium, often broad | Indicates a secondary amide. |

| C-H stretch | 2850-3000 | Medium to strong | Aliphatic C-H bonds. |

| C=O stretch (Amide I) | 1640-1680 | Strong | This is a key diagnostic peak for the lactam carbonyl. |

| N-H bend (Amide II) | 1510-1570 | Medium | Often coupled with C-N stretching. |

| C-N stretch | 1200-1350 | Medium |

A Straightforward Protocol for FTIR Analysis

-

Sample Preparation:

-

Solid Samples: Can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Liquid Samples: Can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder or solvent, which is then subtracted from the sample spectrum.

-

-

Spectral Interpretation:

-

Identify the key absorption bands and correlate them with the expected functional groups of the 2-oxopiperidine derivative.

-

Pay close attention to the carbonyl stretching frequency, as its position can be influenced by ring strain and substitution.

-

IV. X-Ray Crystallography: The Definitive Three-Dimensional Structure

Single-crystal X-ray crystallography provides the most unambiguous determination of the molecular structure, including the absolute stereochemistry. It offers a precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the 2-oxopiperidine ring in the solid state.

The Power of Definitive Spatial Arrangement

For chiral 2-oxopiperidine derivatives, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. This information is often crucial for understanding structure-activity relationships. The conformation of the six-membered ring (e.g., chair, boat, or twist-boat) is also revealed, which can have significant implications for biological activity.

Protocol for X-Ray Crystallographic Analysis

-

Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened to find the optimal conditions.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, highly accurate structure.

Conclusion: A Symphony of Analytical Precision

The structural elucidation of 2-oxopiperidine derivatives is a testament to the power of a multi-faceted analytical approach. By synergistically employing NMR, MS, IR, and X-ray crystallography, researchers can move beyond mere identification to a deep understanding of the molecule's architecture. This guide has laid out a logical and field-tested framework for this process, emphasizing the "why" behind the "how." By adopting this integrated and self-validating approach, scientists in drug discovery and development can confidently and accurately characterize these vital chemical entities, paving the way for the rational design of next-generation therapeutics.

References

-

Spectroscopic Data of 2-Piperidone. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. PubChem. National Center for Biotechnology Information. [Link]

-

Mass Spectrometry. Chemistry LibreTexts.[Link]

-

Infrared Spectroscopy. RTI Laboratories.[Link]

-

Pohlmann, A., Guillaume, D., Quirion, J. C., & Husson, H. P. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research, 51(2), 116-120. [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(1), 163-170. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3587. [Link]

A Technical Guide to the Physicochemical Characterization of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide

Abstract: This document provides a comprehensive framework for the physicochemical characterization of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide, a novel small molecule with potential therapeutic applications. As detailed information on this specific compound is not widely available in peer-reviewed literature, this guide establishes a robust, first-principles-based analytical strategy. The protocols and rationale described herein are grounded in industry best practices and regulatory expectations for early-phase drug development. We will detail the core experimental workflows required to elucidate the compound's fundamental properties, including solubility, stability, ionization constant (pKa), lipophilicity (LogP), and solid-state characteristics. The insights generated from this characterization cascade are critical for guiding formulation development, predicting in vivo behavior, and ensuring the selection of a viable drug candidate.

Introduction: Strategic Importance of Early-Phase Characterization

The molecule this compound belongs to the class of piperidine carboxamides, a scaffold present in numerous biologically active agents. The presence of a difluoromethyl group is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity by altering electronic properties and lipophilicity. While the specific therapeutic target of this compound is not publicly disclosed, similar structures have been investigated as antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a target for migraine treatment.[1][2][3]

A thorough understanding of a new chemical entity's (NCE) physicochemical properties is the bedrock of successful drug development. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for manufacturing and formulation into a stable, bioavailable drug product. Neglecting this foundational analysis introduces significant risks, often leading to costly failures in later stages of development.

This guide presents a logical, phase-appropriate workflow for characterizing this compound. The causality behind each experimental choice is explained, ensuring that the data generated is not merely a set of numbers, but a cohesive dataset that informs critical development decisions.

Core Physicochemical Properties: A Multi-Parametric Approach

The characterization of a novel compound requires an integrated approach where each parameter provides context for the others. The following sections detail the critical assays, their strategic importance, and step-by-step protocols.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Rationale: Aqueous solubility is arguably the most critical initial parameter. A drug must be in solution to be absorbed. Poor solubility is a leading cause of poor oral bioavailability. We will assess both kinetic and thermodynamic solubility to understand the compound's behavior under different conditions. Kinetic solubility (measured via precipitation from a DMSO stock) provides a high-throughput assessment relevant to early screening, while thermodynamic solubility represents the true equilibrium state and is essential for formulation design.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (ICH Guideline Q6A)

-

Preparation: Add an excess amount of the crystalline compound to vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Equilibration: Agitate the vials at a constant temperature (25°C and 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Validation: Confirm the solid form in the pellet post-experiment using X-Ray Powder Diffraction (XRPD) to ensure no phase transformation occurred during the experiment.

Data Presentation: Predicted Solubility Profile

| pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| 2.0 | 25 | 550 |

| 4.5 | 25 | 480 |

| 6.8 | 25 | 150 |

| 7.4 | 25 | 145 |

| 2.0 | 37 | 610 |

| 7.4 | 37 | 160 |

Note: Data is hypothetical and for illustrative purposes.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Expertise & Rationale: The pKa value(s) define the extent to which a molecule is ionized at a given pH. This is critical as ionization state profoundly affects solubility, permeability, and receptor binding. The 2-oxopiperidine structure contains a lactam (cyclic amide) and a primary carboxamide. The lactam nitrogen is generally non-basic due to resonance. The primary carboxamide is also very weakly basic. Therefore, we anticipate the molecule to be largely neutral across the physiological pH range, but this must be confirmed experimentally. Potentiometric titration is the gold standard for this measurement.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH.

-

Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is used to refine the pKa value from the derivative of the curve.

Workflow Diagram: pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Predicting Membrane Permeability

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross cell membranes. LogP represents the partition coefficient of the neutral species between octanol and water. LogD is the partition coefficient at a specific pH, accounting for both neutral and ionized species. Since this molecule is expected to be neutral, LogP and LogD values should be similar across the physiological pH range. The shake-flask method is the traditional approach, providing highly reliable data.

Experimental Protocol: Shake-Flask Octanol-Water Partitioning (OECD Guideline 107)

-

System Preparation: Pre-saturate n-octanol with buffered water (e.g., pH 7.4) and vice-versa.

-

Partitioning: Dissolve the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for 1 hour, then allow the phases to separate for at least 24 hours at a constant temperature.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

-

Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

Data Presentation: Predicted Lipophilicity

| Parameter | Value | Method |

| LogP | 2.1 | Shake-Flask |

| LogD (pH 7.4) | 2.05 | Shake-Flask |

Note: Data is hypothetical and for illustrative purposes.

Solid-State Characterization: Ensuring Stability and Consistency

Expertise & Rationale: The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, solubility, and manufacturability. It is imperative to identify the most stable crystalline form (polymorph) and characterize its properties. A comprehensive solid-state screening is crucial to mitigate the risk of a less stable form converting to a more stable (and likely less soluble) form during manufacturing or storage.

Key Techniques & Purpose:

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice. It is the primary tool for identifying polymorphs, determining crystallinity, and monitoring phase purity.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and detect solid-state phase transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates and assess thermal decomposition.

-

Dynamic Vapor Sorption (DVS): Measures the uptake and loss of water vapor by the sample as a function of relative humidity (RH). This assay is critical for assessing hygroscopicity and identifying potential hydrate formation.

Workflow Diagram: Solid-State Characterization Cascade

Caption: Integrated workflow for solid-state characterization.

Chemical Stability Assessment

Expertise & Rationale: A drug candidate must be stable under various environmental conditions to be viable. Forced degradation studies are conducted under harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways and develop a stability-indicating analytical method. This is a regulatory requirement (ICH Guideline Q1A).

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Prepare solutions of the compound in:

-

0.1 M HCl (Acidic Hydrolysis)

-

0.1 M NaOH (Basic Hydrolysis)

-

3% H2O2 (Oxidation)

-

-

Thermal & Photo-Stress: Expose the solid compound and solutions to heat (e.g., 60°C) and photolytic conditions (ICH Q1B specified light/UV exposure).

-

Time Points: Sample at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Analyze samples using an HPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS). The HPLC-PDA allows for peak purity analysis, while the LC-MS helps in identifying the mass of degradation products.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products accounts for nearly 100% of the initial drug amount.

Conclusion and Forward Look

This technical guide outlines a foundational physicochemical characterization plan for this compound. The execution of these studies will generate a comprehensive data package that illuminates the compound's intrinsic properties. This knowledge is indispensable for making informed decisions in subsequent stages of drug development, including lead optimization, formulation design, and the development of robust manufacturing processes. The self-validating nature of these protocols ensures data integrity and provides a trusted basis for advancing a promising new chemical entity toward clinical evaluation.

References

-

Edvinsson, L. (2015). The CGRP receptor and its antagonists in the treatment of migraine. e-Neuroforum, 6(3), 65-70. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

-

Olesen, J., Diener, H. C., Husstedt, I. W., et al. (2004). Calcitonin gene-related peptide receptor antagonist BIBN 4096 BS for the acute treatment of migraine. New England Journal of Medicine, 350(11), 1104-1110. [Link]

-

Durham, P. L., & Vause, C. V. (2010). CGRP receptor antagonists in the treatment of migraine. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 9(3), 323-333. [Link]

-

Organisation for Economic Co-operation and Development. (1995). OECD Guideline for Testing of Chemicals 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved January 14, 2026, from [Link]

Sources

- 1. Pharmacological characterization of novel alpha-Calcitonin Gene-Related Peptide (CGRP) receptor peptide antagonists that are selective for human CGRP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Characterization of the effects of calcitonin gene-related peptide receptor antagonist for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Novel Fluorinated Lactam: An In-depth Technical Guide to 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide, a compound of interest in contemporary drug discovery due to the strategic incorporation of a difluoromethyl group and a lactam scaffold. For researchers, scientists, and drug development professionals, understanding the precise spectroscopic signature of such molecules is paramount for structural verification, purity assessment, and the elucidation of structure-activity relationships. This document moves beyond a simple recitation of data, offering a deep dive into the rationale behind analytical choices and the interpretation of spectral data, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Structural Overview and Spectroscopic Implications

The unique architecture of this compound, featuring a quaternary carbon at the 3-position bearing both a difluoromethyl and a carboxamide group within a six-membered lactam ring, presents a rich and informative spectroscopic landscape. The presence of the fluorine atoms introduces a powerful diagnostic handle, particularly in NMR spectroscopy, while the amide and lactam functionalities provide distinct signatures in both IR and MS. The following sections will deconstruct the expected spectral output from each technique, providing a predictive framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the atomic connectivity and chemical environment.[1][2][3]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will account for all non-exchangeable protons in the molecule. The piperidine ring protons will exhibit characteristic diastereotopic splitting patterns due to the chiral center at C3. The amide and lactam N-H protons will present as distinct signals, with their chemical shifts and multiplicities being highly dependent on the solvent and concentration due to hydrogen bonding effects.[4][5][6]

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H of CHF₂ | 6.0 - 7.0 | Triplet (t) | JHF ≈ 50-60 Hz | The proton on the difluoromethyl group will be significantly deshielded by the two fluorine atoms and will appear as a triplet due to coupling with two equivalent fluorine atoms. |

| NH (Lactam) | 7.5 - 8.5 | Broad Singlet (br s) | - | The lactam NH proton's chemical shift is influenced by hydrogen bonding and its position on a nitrogen adjacent to a carbonyl group.[7] |

| NH₂ (Amide) | 7.0 - 8.0 | Two Broad Singlets (br s) | - | The two protons of the primary amide are diastereotopic and may appear as two separate broad signals, with chemical shifts sensitive to solvent and concentration.[8] |

| CH₂ (Piperidine C4) | 1.8 - 2.2 | Multiplet (m) | - | These methylene protons will show complex splitting due to coupling with adjacent protons on C5. |

| CH₂ (Piperidine C5) | 1.6 - 2.0 | Multiplet (m) | - | These methylene protons will couple with protons on C4 and C6, resulting in a complex multiplet. |

| CH₂ (Piperidine C6) | 3.2 - 3.6 | Multiplet (m) | - | These methylene protons are adjacent to the lactam nitrogen and will be deshielded, appearing at a lower field. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule. The carbonyl carbons of the lactam and amide will be readily identifiable in the downfield region. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (J, Hz) | Rationale |

| C=O (Lactam) | 170 - 175 | Singlet (s) | - | The carbonyl carbon of the six-membered lactam.[9] |

| C=O (Amide) | 165 - 170 | Singlet (s) | - | The carbonyl carbon of the primary amide. |

| CHF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 240-260 Hz | The carbon is directly attached to two fluorine atoms, resulting in a large one-bond C-F coupling constant and a significant downfield shift. |

| C3 (Quaternary) | 55 - 65 | Triplet (t) | ²JCF ≈ 20-30 Hz | This quaternary carbon is adjacent to the CHF₂ group, leading to a two-bond C-F coupling. |

| C6 (Piperidine) | 40 - 50 | Singlet (s) | - | The carbon adjacent to the lactam nitrogen. |

| C4, C5 (Piperidine) | 20 - 35 | Singlet (s) | - | The remaining methylene carbons of the piperidine ring. |

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[10][11] The difluoromethyl group will give rise to a single resonance, which will be split into a doublet by the geminal proton.

Predicted ¹⁹F NMR Spectral Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| CHF₂ | -110 to -130 | Doublet (d) | JHF ≈ 50-60 Hz | The chemical shift of the difluoromethyl group is characteristic. The signal is split into a doublet by the single geminal proton.[12][13] |

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis requires careful sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for amides as it can help to resolve the N-H proton signals.[4]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.[14]

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

A relaxation delay of 1-2 seconds is typically sufficient.[14]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR:

-

Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling.

-

Reference the spectrum to an external standard like CFCl₃ (δ = 0 ppm).[14]

-

-

Workflow for NMR Analysis:

Caption: IR spectroscopy experimental workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. [15][16][17][18] Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The expected exact mass for C₇H₁₀F₂N₂O₂ is 208.0710. HRMS should confirm this value to within a few ppm.

-

Key Fragmentation Pathways:

-

Loss of the carboxamide group (-CONH₂): A common fragmentation for primary amides, leading to a fragment ion. [19] * Cleavage of the N-CO bond: This is a characteristic fragmentation for amides and can lead to the formation of an acylium ion. [20] * Ring-opening of the piperidine lactam: Cyclic structures can undergo complex fragmentation pathways involving ring opening. [21][22][23][24][25] * Loss of the difluoromethyl radical (•CHF₂): Cleavage of the C-C bond adjacent to the quaternary center can result in the loss of the difluoromethyl group.

-

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it will likely produce the protonated molecule [M+H]⁺.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and elucidate the structure of the fragment ions.

-

Logical Flow of MS Data Interpretation:

Caption: Interpreting high-resolution mass spectrometry data.

Conclusion: A Unified Spectroscopic Picture

The synergistic application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. NMR spectroscopy delivers the detailed atomic connectivity, IR confirms the presence of key functional groups, and HRMS verifies the molecular formula and provides insight into the molecule's stability and fragmentation. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement in the rigorous environment of pharmaceutical research and development.

References

- IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.).

- Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).

- 19Fluorine NMR. (n.d.).

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.

- Sample preparation for FT-IR. (n.d.).

- 19 f chemical shifts and coupling constants. (n.d.). Slideshare.

- IR Spectroscopy. (2022). Chemistry LibreTexts.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate.

- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO.

- Preparing a sample for infrared spectroscopy. (2016). YouTube.

- Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciSpace.

- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).

- Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. (n.d.).

- 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem.

- A Comparative Guide to Validating the Structure of Difluoromethylated Products by NMR Spectroscopy. (n.d.). Benchchem.

- Preparation and NMR Spectra of Difluoromethylated Silver(I) and Silver(III) Compounds. Structure of [PNP][Ag(CF2H)4]. (n.d.). Inorganic Chemistry - ACS Publications.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Spectroscopy of Carboxylic Acid Derivatives. (2020). Chemistry LibreTexts.

- Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. (n.d.). Journal of the American Chemical Society.

- H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate.

- Ion Types and Fragmentation Patterns in Mass Spectrometry. (n.d.). Creative Proteomics.

- Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines. (n.d.). Benchchem.

- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing.

- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). NIH.

- Infrared spectra of Amides & Lactams (RCONR2). (n.d.).

- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). ResearchGate.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). PMC - NIH.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH.

- Skyline High Resolution Metabolomics. (n.d.).

- High-resolution mass spectrometry of small molecules bound to membrane proteins. (n.d.). PMC.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023).

- Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.

- Fluorine NMR. (n.d.).

- Infrared special studies on lactams as cis-trans models for the peptide bond. (n.d.). ACS Publications.

- An Overview of Fluorine NMR. (n.d.). ResearchGate.

- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.). PMC - NIH.

- NMR - Interpretation. (2023). Chemistry LibreTexts.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.

- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2025).

- Video: NMR Spectroscopy Of Amines. (2025). JoVE.

- Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. (n.d.). MDPI.

- Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022). YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azooptics.com [azooptics.com]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. thieme-connect.de [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. skyline.ms [skyline.ms]

- 16. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Carboxamide Compounds

Introduction: The Carboxamide Scaffold - A Privileged Structure in Modern Drug Discovery

The carboxamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in forming key interactions with a multitude of biological targets.[1][2] This structural motif is prevalent in numerous FDA-approved drugs, a testament to its favorable pharmacokinetic properties and its ability to engage in hydrogen bonding, which enhances target affinity.[1][2] Carboxamides are integral to a wide array of therapeutic agents, from anticancer and anti-infective drugs to treatments for neurological and cardiovascular diseases.[2][3][4] Their prevalence and success underscore the importance of a robust and systematic approach to screening novel carboxamide compounds to unlock their full therapeutic potential.

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological activity screening of novel carboxamide compounds. Moving beyond a mere recitation of protocols, we will delve into the strategic rationale behind the experimental choices, ensuring a scientifically rigorous and efficient screening cascade. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence, designed to guide you from initial hit identification to lead optimization.

The Strategic Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation

A successful screening campaign for novel carboxamide compounds necessitates a tiered approach, beginning with broad, high-throughput methods to identify initial "hits" and progressively employing more complex and specific assays to validate and characterize promising candidates. This cascade is designed to efficiently manage resources by eliminating non-viable compounds early in the process.

Caption: A tiered approach to screening novel carboxamide compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed for high-throughput, enabling the rapid evaluation of large compound libraries.[5][6] The choice between a target-based or phenotypic screen will depend on the program's objectives.

High-Throughput Screening (HTS)

-

Target-Based HTS: This approach is employed when a specific molecular target (e.g., an enzyme or receptor) is known.[7] Enzyme inhibition assays are a classic example, where the ability of a compound to reduce the activity of a purified enzyme is measured.[7][8] This method is highly efficient and provides direct evidence of target engagement.[7]

-

Phenotypic HTS: In contrast, phenotypic screening assesses the effect of a compound on a whole cell or organism, without a preconceived target.[7][9] For instance, a screen might measure the ability of compounds to induce cell death in a cancer cell line.[10] This approach has the advantage of identifying compounds that work through novel mechanisms of action.[9]

Initial Cytotoxicity Profiling

Concurrent with or immediately following primary HTS, a preliminary assessment of cytotoxicity is crucial. This helps to flag compounds that exhibit non-specific toxicity, which can be a confounding factor in subsequent assays. The MTT assay is a widely used, robust method for this purpose.[1][11]

Protocol 1: MTT Assay for General Cytotoxicity

-

Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow cells to adhere overnight.[1][11]

-

Compound Treatment: Treat the cells with the novel carboxamide compounds at a single, high concentration (e.g., 10 µM) for 48-72 hours.[1][12] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Tier 2: Hit Confirmation and Secondary Assays - From Hits to Validated Leads

Compounds that demonstrate activity in the primary screen ("hits") must undergo a series of more rigorous secondary assays to confirm their activity, determine their potency, and begin to elucidate their mechanism of action.

Dose-Response and Potency Determination (IC50/EC50)

The first step in hit validation is to determine the compound's potency by generating a dose-response curve. This involves testing the compound across a range of concentrations to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure is essential for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.[7]

Target-Specific Assays

For hits emerging from either target-based or phenotypic screens, it is critical to confirm their interaction with the intended molecular target or to identify the target responsible for the observed phenotype.

2.2.1. Enzyme Inhibition Assays

Many carboxamide-containing drugs function as enzyme inhibitors, particularly targeting kinases.[12][14] These assays are fundamental to drug discovery and are used to determine if a compound's mechanism of action involves slowing down an enzymatic process.[8]

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Akt Kinase)

-

Reagents: Prepare a reaction buffer containing purified active Akt kinase, its substrate (e.g., a peptide substrate), and ATP.

-

Compound Incubation: In a 96- or 384-well plate, add varying concentrations of the carboxamide compound.

-

Reaction Initiation: Initiate the kinase reaction by adding the enzyme and substrate mixture to the wells.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.[12]

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.[14]

2.2.2. G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a major class of drug targets, and carboxamides have been developed as ligands for these receptors.[15][16] Radioligand binding assays are the gold standard for determining the affinity of a compound for a GPCR.[15][17]

Protocol 3: Radioligand Competition Binding Assay for a GPCR

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and varying concentrations of the unlabeled carboxamide compound.

-

Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well and wash to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The ability of the carboxamide compound to displace the radioligand is measured. The data is then used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity for the receptor.[18]

Caption: A simplified GPCR signaling pathway.

Selectivity Profiling

A crucial step in lead development is to assess the selectivity of a compound. An ideal drug candidate should potently interact with its intended target while having minimal effects on other related targets to avoid off-target side effects. For example, a kinase inhibitor should be tested against a panel of other kinases to determine its selectivity profile.[12][19][20]

Tier 3: Lead Optimization and In-Depth Characterization

Validated hits with promising potency and selectivity profiles advance to the lead optimization stage. This phase involves a multidisciplinary effort to improve the compound's properties, including its efficacy, safety, and pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of medicinal chemistry and aim to understand how modifications to a compound's chemical structure affect its biological activity.[21][22][23] By systematically synthesizing and testing analogs of a lead compound, researchers can identify the key structural features required for activity and make targeted modifications to enhance potency and other desirable properties.[24][25]

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid costly failures in later stages of drug development.[26][27][28] A panel of in vitro assays can provide valuable insights into a compound's drug-like properties.[29]

Table 1: Key In Vitro ADME/Tox Assays

| Parameter | Assay | Purpose |

| Absorption | Caco-2 Permeability Assay | Predicts intestinal absorption of orally administered drugs.[29] |

| Metabolism | Metabolic Stability Assay (Liver Microsomes or Hepatocytes) | Determines the rate at which a drug is metabolized, indicating its potential half-life.[29] |

| Toxicity | LDH Cytotoxicity Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[13][30][31][32][33] |

| Toxicity | hERG Channel Assay | Assesses the risk of cardiotoxicity.[27] |

| Drug-Drug Interactions | CYP450 Inhibition Assay | Evaluates the potential for a compound to inhibit major drug-metabolizing enzymes.[34] |

Protocol 4: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.[13]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[13]

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.[13]

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[13]

-

Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent). Calculate the percentage of cytotoxicity based on these controls.[13][33]

In Vivo Efficacy Studies

The ultimate test of a drug candidate's potential is its efficacy in a living organism. Promising lead compounds are advanced to in vivo studies using relevant animal models of the target disease.[35][36] These studies provide critical information on a compound's therapeutic efficacy, pharmacokinetic profile, and overall safety in a complex biological system.

Conclusion: A Pathway to Novel Therapeutics

The biological activity screening of novel carboxamide compounds is a dynamic and iterative process that requires a strategic and scientifically rigorous approach. By employing a tiered screening cascade, from high-throughput primary screens to in-depth in vivo characterization, researchers can efficiently identify and optimize promising drug candidates. This guide provides a comprehensive framework to navigate this complex process, emphasizing the importance of understanding the rationale behind experimental choices and adhering to robust, validated protocols. The continued exploration of the vast chemical space occupied by carboxamide derivatives, guided by these principles, holds immense promise for the discovery of the next generation of innovative medicines.

References

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). National Institutes of Health. [Link]

-

What is an Inhibition Assay?. (n.d.). Biobide. [Link]

-

New Thiazole Carboxamides as Potent Inhibitors of Akt Kinases. (2012). PubMed. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]

-

Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. (n.d.). National Institutes of Health. [Link]

-

Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. (2007). Organic & Biomolecular Chemistry. [Link]

-

Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (n.d.). PubMed Central. [Link]

-

Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]

-

Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. [Link]

-

Functional in vitro assays for drug discovery. (2023). YouTube. [Link]

-

Importance of ADME/Tox in Early Drug Discovery. (2022). Computational Chemistry Co.. [Link]

-

Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Few examples of carboxamide moiety-containing drug molecules. (n.d.). ResearchGate. [Link]

-

Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]

-

Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. [Link]

-

Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. (2022). MDPI. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). ResearchGate. [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Fraunhofer IME. [Link]

-

Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). PubMed Central. [Link]

-

Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. (2022). MDPI. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central. [Link]

-

ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). ACS Publications. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PubMed Central. [Link]

-

Binding kinetics of ligands acting at GPCRs. (n.d.). PubMed Central. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS One. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]

-

Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (n.d.). ResearchGate. [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. [Link]

-

Structure-activity relationship (SAR). (n.d.). GARDP Revive. [Link]

-

Tools for GPCR drug discovery. (n.d.). PubMed Central. [Link]

-

Structure-Activity Relationships Overview. (n.d.). Scribd. [Link]

-

Structure–activity relationship. (n.d.). Wikipedia. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design. [Link]

-

High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]

-

High-Throughput Screening Assay Datasets from the PubChem Database. (n.d.). PubMed Central. [Link]

-

structural changes & SAR for lead optimization. (2023). YouTube. [Link]

-

High-Throughput Molecular Screening Center. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]

Sources

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 7. youtube.com [youtube.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]

- 19. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 22. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 24. scribd.com [scribd.com]

- 25. youtube.com [youtube.com]

- 26. lifechemicals.com [lifechemicals.com]

- 27. drugtargetreview.com [drugtargetreview.com]

- 28. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cellgs.com [cellgs.com]

- 30. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 31. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 32. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. bioivt.com [bioivt.com]

- 35. pubs.acs.org [pubs.acs.org]

- 36. pdf.benchchem.com [pdf.benchchem.com]

An In-Silico Modeling Guide to 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide: From Ligand Profiling to Target Interaction Analysis

Abstract

The integration of computational methods into early-stage drug discovery has become indispensable, offering a cost-effective and rapid framework for prioritizing candidates and generating mechanistic hypotheses.[1] This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of 3-(difluoromethyl)-2-oxopiperidine-3-carboxamide , a novel small molecule with potential therapeutic relevance. We navigate a comprehensive workflow that mirrors a real-world drug discovery pipeline, beginning with fundamental ligand characterization and progressing through target identification, molecular docking, and molecular dynamics simulations to assess complex stability. The guide concludes with a critical evaluation of its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Each section is designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale behind key procedural choices, ensuring a robust and reproducible computational analysis.

Introduction: The Rationale for In Silico First

The compound this compound (henceforth referred to as "the compound") presents several features of medicinal chemistry interest. Its piperidine-2-one core is a common scaffold in pharmacologically active agents. The difluoromethyl group is a bioisostere for hydroxyl or thiol moieties and can modulate properties like lipophilicity and metabolic stability while acting as a hydrogen bond donor. The carboxamide group provides crucial hydrogen bonding capabilities.

Given these features, an in silico-first approach is a powerful strategy to explore its therapeutic potential.[1] Computer-aided drug design (CADD) significantly reduces the time and cost associated with experimental screening by prioritizing compounds with the highest likelihood of success.[2] This guide outlines a logical cascade of computational techniques to build a comprehensive profile of the compound, predict its potential biological targets, and evaluate its drug-like properties.

Part I: Ligand Preparation and Physicochemical Profiling